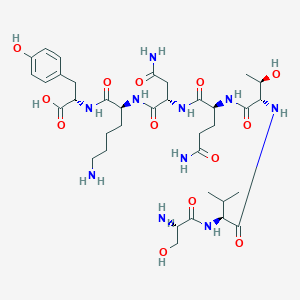
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide is a chemical compound known for its unique structure and reactivity. It contains an isothiocyanate group, which is known for its ability to form strong bonds with various nucleophiles, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide typically involves the reaction of 3-isothiocyanatopropylamine with 2-methylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like primary amines, alcohols, or thiols are used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas, carbamates, or thiocarbamates.
Aplicaciones Científicas De Investigación
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles such as amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Isothiocyanatopropyl)benzene
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
N-(3-Isothiocyanatopropyl)-2-methylprop-2-enamide is unique due to its specific structure, which combines an isothiocyanate group with a 2-methylprop-2-enamide moiety. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
849150-17-0 |
|---|---|
Fórmula molecular |
C8H12N2OS |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
N-(3-isothiocyanatopropyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H12N2OS/c1-7(2)8(11)10-5-3-4-9-6-12/h1,3-5H2,2H3,(H,10,11) |
Clave InChI |
LNJYHYJGJOCYCH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCCN=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)



![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)





